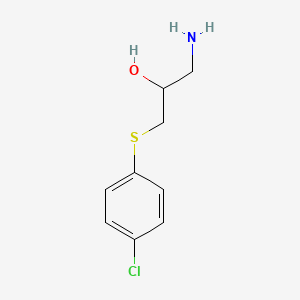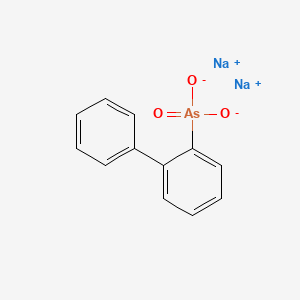
Arsonic acid, (1,1'-biphenyl)-2-YL-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl group and an arsonic acid moiety. This compound is often used in scientific research due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents under controlled conditions. One common method includes the use of sodium arsenite and biphenyl-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis process. The initial steps include the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the arsonic acid group to different functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of biphenyl derivatives.
科学研究应用
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt involves its interaction with specific molecular targets. The arsonic acid group can form bonds with various biomolecules, affecting their structure and function. The biphenyl group provides stability and enhances the compound’s ability to interact with different targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
Armstrong’s acid (naphthalene-1,5-disulfonic acid): This compound has a similar structure but contains a naphthalene group instead of a biphenyl group.
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid group but differ in their aromatic structures.
Uniqueness
Arsonic acid, (1,1’-biphenyl)-2-YL-, disodium salt is unique due to its combination of the biphenyl group and the arsonic acid moiety. This structure provides distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63992-34-7 |
|---|---|
分子式 |
C12H9AsNa2O3 |
分子量 |
322.10 g/mol |
IUPAC 名称 |
disodium;dioxido-oxo-(2-phenylphenyl)-λ5-arsane |
InChI |
InChI=1S/C12H11AsO3.2Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9H,(H2,14,15,16);;/q;2*+1/p-2 |
InChI 键 |
QDXGRHKWESJQSN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


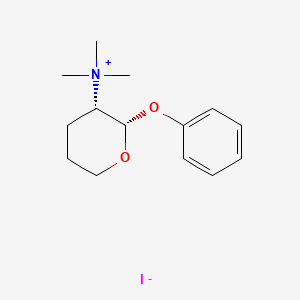

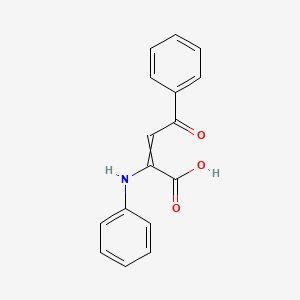
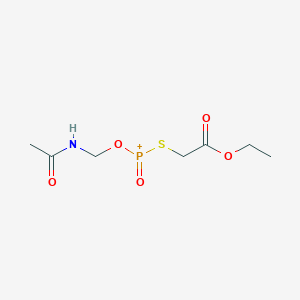
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
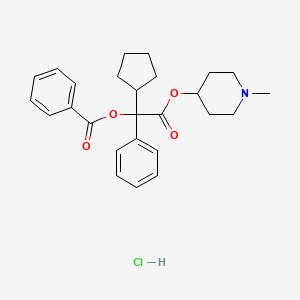
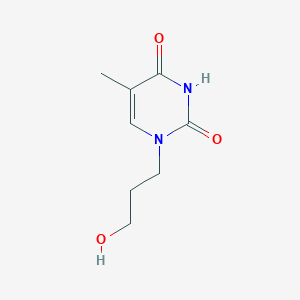
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
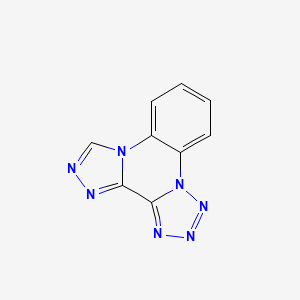

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

